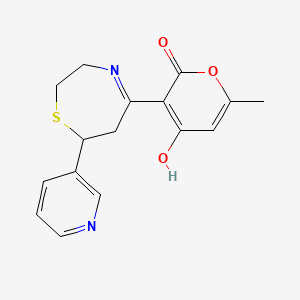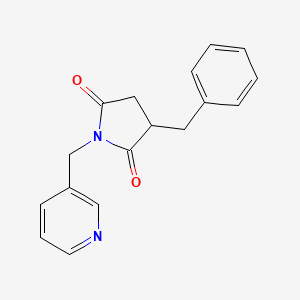
4-Hydroxy-6-methyl-3-(7-pyridin-3-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-6-methyl-3-(7-pyridin-3-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyran-2-one core structure, which is a six-membered ring containing one oxygen atom and a ketone group. The presence of a thiazepine ring, a seven-membered ring containing sulfur and nitrogen atoms, along with a pyridine ring, adds to the complexity and potential reactivity of this molecule. The unique structure of this compound makes it an interesting subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methyl-3-(7-pyridin-3-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one can be achieved through a multi-step process involving the formation of the pyran-2-one core, followed by the introduction of the thiazepine and pyridine rings. One common synthetic route involves the following steps:
Formation of the Pyran-2-one Core: The pyran-2-one core can be synthesized through a condensation reaction between a suitable aldehyde and a β-keto ester in the presence of a base, such as sodium ethoxide, under reflux conditions.
Introduction of the Thiazepine Ring: The thiazepine ring can be introduced through a cyclization reaction involving a suitable thiol and an amine. This step typically requires the use of a dehydrating agent, such as phosphorus oxychloride, under controlled temperature conditions.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with the intermediate compound obtained from the previous steps. This reaction often requires the use of a polar aprotic solvent, such as dimethylformamide, and a base, such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
4-Hydroxy-6-methyl-3-(7-pyridin-3-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group in the pyran-2-one core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic aromatic substitution reactions using reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)
Major Products Formed
Oxidation: Formation of a ketone at the 4-position
Reduction: Formation of an alcohol at the 2-position
Substitution: Formation of various substituted pyridine derivatives
科学研究应用
4-Hydroxy-6-methyl-3-(7-pyridin-3-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and as a modulator of enzyme activity.
Industry: Utilized in the development of new materials with specific electronic, optical, or catalytic properties.
作用机制
The mechanism of action of 4-Hydroxy-6-methyl-3-(7-pyridin-3-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways involved can vary depending on the specific biological context and the functional groups present on the compound.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar pyran-2-one core structure but differ in the presence of a quinolone ring instead of the thiazepine and pyridine rings.
Coumarins: These compounds also contain a pyran-2-one core but have different substituents and ring structures, leading to distinct chemical and biological properties.
Indole Derivatives: These compounds feature an indole ring system, which is structurally different from the thiazepine and pyridine rings but can exhibit similar biological activities.
Uniqueness
The uniqueness of 4-Hydroxy-6-methyl-3-(7-pyridin-3-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one lies in its combination of a pyran-2-one core with a thiazepine and pyridine ring system. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
属性
IUPAC Name |
4-hydroxy-6-methyl-3-(7-pyridin-3-yl-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl)pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-10-7-13(19)15(16(20)21-10)12-8-14(22-6-5-18-12)11-3-2-4-17-9-11/h2-4,7,9,14,19H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRJBLOKXKEYNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C2=NCCSC(C2)C3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5989851.png)
![1-(Cyclobutylmethyl)-3-hydroxy-3-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]piperidin-2-one](/img/structure/B5989863.png)
![2-[(1-Methylimidazol-2-yl)methyl]-9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B5989873.png)
![7-(2,3-difluorobenzyl)-2-[5-(methoxymethyl)-2-furoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5989879.png)

![1,2-dihydro-5-acenaphthylenyl{1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5989888.png)
![1,3-Benzodioxol-5-yl-[1-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methanone](/img/structure/B5989904.png)
![1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-(2-pyridinyl)piperazine](/img/structure/B5989912.png)
![[1-[[3-(4-Chlorophenoxy)phenyl]methyl]piperidin-3-yl]methanol](/img/structure/B5989914.png)

![[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetic acid](/img/structure/B5989918.png)
![1-[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-3-thiophen-2-ylurea](/img/structure/B5989923.png)
![1-{4-[(3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}-1H-1,2,4-triazole](/img/structure/B5989925.png)
![1-(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B5989934.png)
